

Physicochemical properties of (4-Bromo-2-chlorophenyl)boronic acid

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Compound of Interest

Compound Name: (4-Bromo-2-chlorophenyl)boronic acid

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An In-depth Technical Guide to the Physicochemical Properties of **(4-Bromo-2-chlorophenyl)boronic Acid**

Introduction: A Versatile Reagent for Modern Synthesis

(4-Bromo-2-chlorophenyl)boronic acid is a halogenated arylboronic acid that has emerged as a crucial building block in synthetic organic chemistry. Its utility is primarily anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The strategic placement of three distinct functionalities—the boronic acid, a bromine atom, and a chlorine atom—on the phenyl ring offers chemists a powerful tool for sequential and site-selective transformations. The bromine and chlorine atoms provide differential reactivity hooks for subsequent cross-coupling or other functionalization reactions, enabling the construction of complex molecular architectures from a single, versatile starting material.

This guide provides a comprehensive overview of the core physicochemical properties, characterization protocols, and handling considerations for **(4-Bromo-2-chlorophenyl)boronic acid**. The insights herein are curated for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this reagent to ensure its effective and reliable application in their synthetic endeavors.

Molecular Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of successful and reproducible chemistry. The key identifiers and properties of **(4-Bromo-2-chlorophenyl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1046861-20-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₅ BBBrClO ₂	[1] [2] [4] [6]
Molecular Weight	235.27 g/mol	[1] [2] [4] [6]
IUPAC Name	(4-bromo-2-chlorophenyl)boronic acid	[6]
Appearance	White to off-white solid/crystalline powder	[7] [8]
Melting Point	Data not consistently reported. Isomers such as 2-Bromo-4-chlorophenylboronic acid melt at 240-244 °C. [7]	N/A
Purity	Typically supplied at ≥97% or ≥98% purity. [4] [5]	N/A

Expert Insight: The absence of a consistently reported melting point in commercial or literature sources is not unusual for less common boronic acids. It is often due to the compound's tendency to undergo dehydration to form its boroxine anhydride upon heating, which can lead to a broad or inconsistent melting range. Purity, as determined by methods like HPLC or qNMR, is a far more reliable indicator of quality for this class of compounds.

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A defining characteristic of many boronic acids is their propensity to exist in equilibrium with their corresponding trimeric anhydride, known as a boroxine. This is a crucial factor to comprehend, as it directly impacts reaction stoichiometry and observed analytical data.

The equilibrium is a dehydration reaction, typically favored by the removal of water, and is reversible upon the addition of water.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Many commercial suppliers explicitly state that this product contains varying amounts of the anhydride.[\[9\]](#)[\[10\]](#)

Practical Implications:

- Stoichiometry: When weighing the reagent for a reaction, you are handling a mixture of the acid and the boroxine. Since the boroxine has a higher molecular weight per boron atom, using the molecular weight of the monomer (235.27 g/mol) may lead to an under-stoichiometry of the active boron species. For critical applications, it is advisable to use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent to compensate for any boroxine content.
- Solubility: The boroxine form is generally more nonpolar and may exhibit different solubility characteristics compared to the more polar monomeric acid.
- Reactivity: While boroxines are competent coupling partners in many Suzuki reactions, their reaction kinetics can differ from the corresponding boronic acids.

Solubility Profile

While quantitative solubility data is not readily available, a qualitative solubility profile can be inferred from the behavior of analogous substituted phenylboronic acids.[\[8\]](#)

Solvent Class	Example(s)	Expected Solubility	Rationale & Commentary
Polar Aprotic	DMSO, DMF, THF	Soluble to Highly Soluble	The polar $\text{B}(\text{OH})_2$ group and the overall molecular polarity allow for good solvation. THF is a common solvent for Suzuki couplings involving this reagent.
Alcohols	Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the boronic acid moiety. Note: Can form boronate esters.
Ethers	Diethyl Ether, MTBE	Sparingly Soluble to Insoluble	The polarity is generally insufficient to effectively solvate the boronic acid.
Hydrocarbons	Toluene, Hexanes	Insoluble	Nonpolar solvents are unable to overcome the lattice energy of the solid or solvate the polar functional group.
Water	H_2O	Slightly Soluble	As with many arylboronic acids, solubility in neutral water is low. Solubility increases significantly in basic aqueous solutions due to the formation of the anionic boronate species $[\text{Ar-B}(\text{OH})_3]^-$.

Application Scientist's Note: For Suzuki-Miyaura reactions, a common solvent system is a mixture of an organic solvent like THF, Dioxane, or Toluene with an aqueous basic solution. This biphasic system facilitates the dissolution of both the organic-soluble boronic acid and the water-soluble inorganic base.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **(4-Bromo-2-chlorophenyl)boronic acid** is paramount. Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

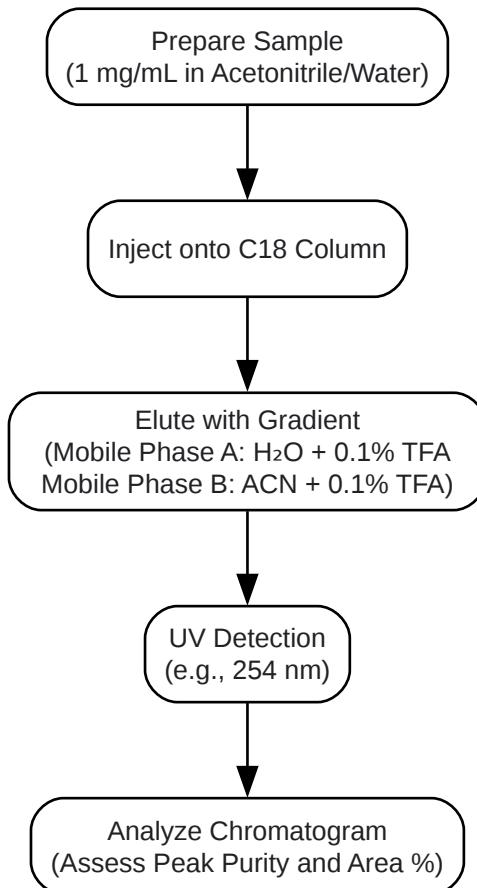
- ¹H NMR: The aromatic region is diagnostic. Based on the substitution pattern, three distinct proton signals are expected.
 - H-3: A doublet, shifted downfield due to proximity to the electron-withdrawing chlorine.
 - H-5: A doublet of doublets, coupled to both H-3 and H-6.
 - H-6: A doublet, coupled to H-5.
- -B(OH)₂: A broad singlet, typically in the 8.0-8.5 ppm range. Its position is variable and depends on concentration, solvent, and water content. It readily exchanges with D₂O.
- ¹³C NMR: Six distinct aromatic carbon signals are expected. The signal for the carbon atom attached to the boron (C-1) will typically be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The isotopic pattern is highly characteristic due to the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The molecular ion cluster [M]⁺ will show a distinctive pattern reflecting these isotopic abundances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of boronic acids. A reversed-phase method is typically employed.



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Caption: A standard workflow for assessing the purity of boronic acids via RP-HPLC.

Stability, Storage, and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of the reagent.

- Storage: The compound should be stored at room temperature, tightly sealed in a dry environment.^[4] The primary degradation pathways are exposure to moisture, which can affect the monomer/boroxine equilibrium, and prolonged exposure to light and air. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability.
- Handling:

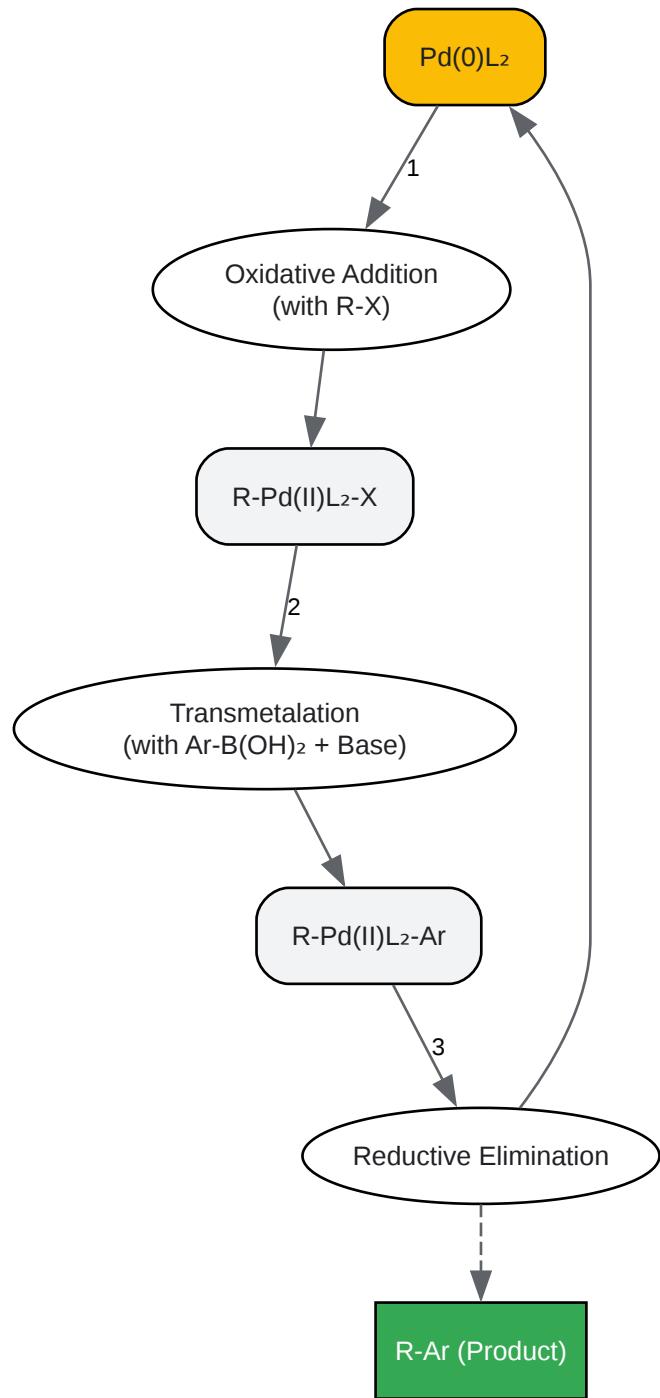
- Handle in a well-ventilated area or fume hood to avoid inhalation of the powder.[[1](#)]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[[1](#)]
- The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and can cause skin and eye irritation.[[6](#)][[11](#)]
- Avoid creating dust.[[1](#)]

Self-Validation Check: Before use in a critical synthesis, it is best practice to verify the purity of an aged bottle of any boronic acid via HPLC or ^1H NMR to check for signs of degradation (e.g., deboronation, which would result in the appearance of 1-bromo-3-chlorobenzene).

Reactivity and Synthetic Applications

The primary application of **(4-Bromo-2-chlorophenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions. The presence of two different halogens allows for selective or sequential couplings.

Simplified Suzuki-Miyaura Catalytic Cycle

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Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Reactivity Insights:

- Orthogonal Reactivity: The C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. This allows for a selective Suzuki coupling at the 4-position, leaving the chlorine atom at the 2-position untouched for subsequent transformations. This is a cornerstone of its utility.
- Steric Hindrance: The chlorine atom at the ortho position (C-2) provides steric bulk around the boronic acid moiety. This can influence the rate of transmetalation and may require more forcing reaction conditions or specialized catalyst/ligand systems compared to unhindered boronic acids.
- Electronic Effects: Both halogens are electron-withdrawing, which can impact the nucleophilicity of the aryl group during the transmetalation step.

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